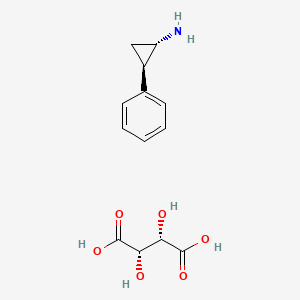
(1S,2R)-2-Phenylcyclopropanamine, (2S,3S)-2,3-dihydroxybutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-Phenylcyclopropanamine, (2S,3S)-2,3-dihydroxybutanedioate is a compound that combines a cyclopropane ring with an amine group and a phenyl group, paired with a dihydroxybutanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Phenylcyclopropanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine and phenyl groups. The dihydroxybutanedioate moiety can be introduced through esterification or other suitable reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
(1S,2R)-2-Phenylcyclopropanamine, (2S,3S)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amine and phenyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
Chemistry
In chemistry, (1S,2R)-2-Phenylcyclopropanamine, (2S,3S)-2,3-dihydroxybutanedioate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structural features could be exploited to design drugs with specific biological activities.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (1S,2R)-2-Phenylcyclopropanamine, (2S,3S)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amine group can participate in binding interactions, while the dihydroxybutanedioate moiety may influence the compound’s solubility and stability. These interactions can modulate biochemical pathways and produce specific biological effects.
類似化合物との比較
Similar Compounds
Cyclopropanamine derivatives: Compounds with similar cyclopropane and amine structures.
Phenylcyclopropane derivatives: Compounds with phenyl and cyclopropane groups.
Dihydroxybutanedioate derivatives: Compounds containing the dihydroxybutanedioate moiety.
Uniqueness
(1S,2R)-2-Phenylcyclopropanamine, (2S,3S)-2,3-dihydroxybutanedioate is unique due to the combination of its structural features, which confer specific chemical and biological properties
特性
分子式 |
C13H17NO6 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC名 |
(2S,3S)-2,3-dihydroxybutanedioic acid;(1S,2R)-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H11N.C4H6O6/c10-9-6-8(9)7-4-2-1-3-5-7;5-1(3(7)8)2(6)4(9)10/h1-5,8-9H,6,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m10/s1 |
InChIキー |
BMMYXZOHOQZKPZ-DNCFFYMRSA-N |
異性体SMILES |
C1[C@@H]([C@H]1N)C2=CC=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
C1C(C1N)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)


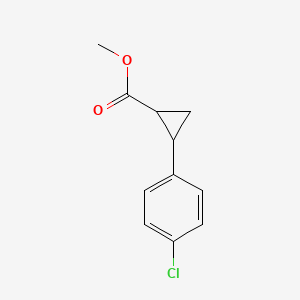
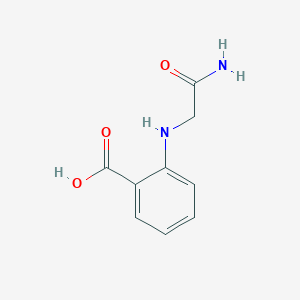


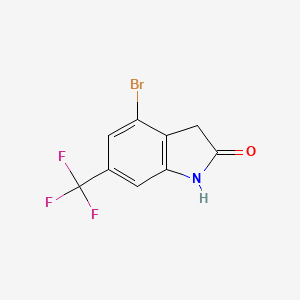
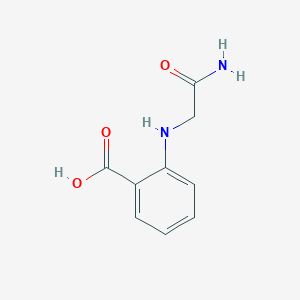
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)
![decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]](/img/structure/B12284655.png)
